

# Fyn kinase inhibition by saracatinib in Alzheimer's disease

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## Compound Focus: Saracatinib

CAS No.: 379231-04-6

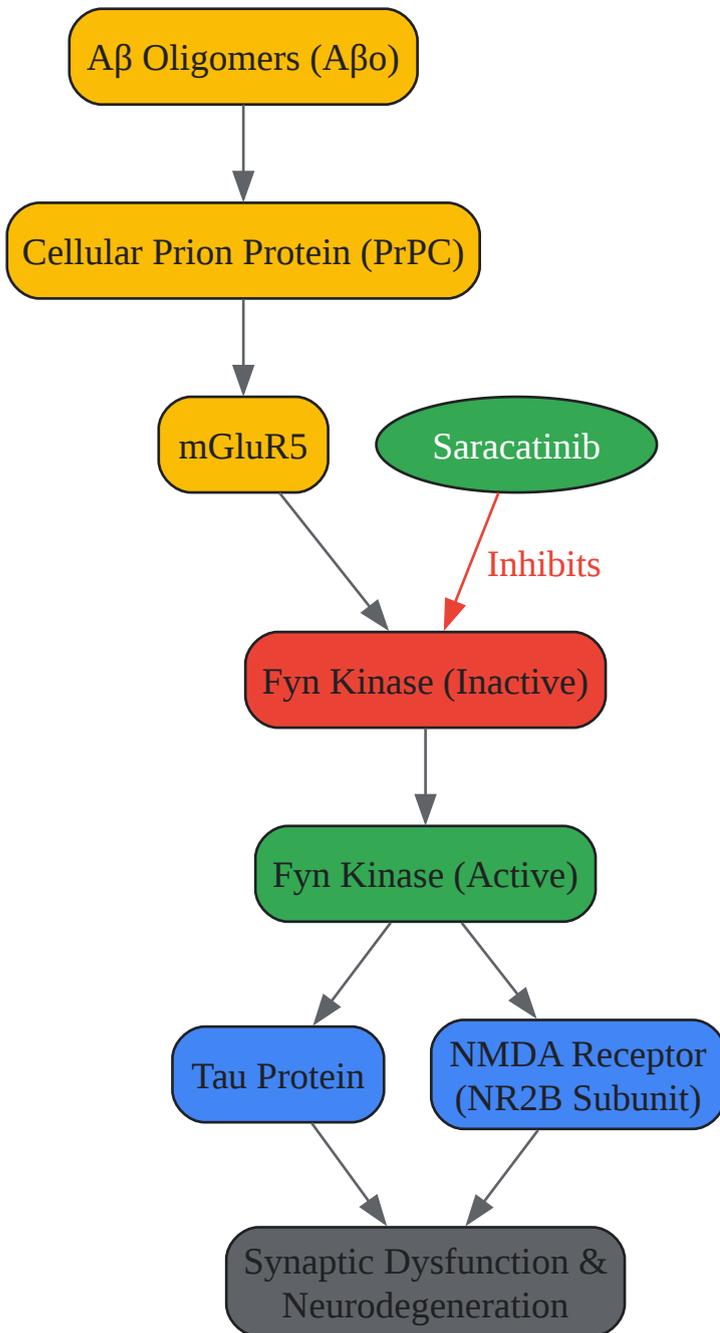
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## Molecular Mechanism of Action

**Saracatinib** is a small-molecule, dual-specific inhibitor of the Src and Abl tyrosine kinases [1]. Its relevance to Alzheimer's disease stems from its potent inhibition of **Fyn kinase**, a member of the Src family that is critically involved in A $\beta$ -mediated synaptotoxicity [2] [3].

The diagram below illustrates the key signaling pathway that **saracatinib** targets.

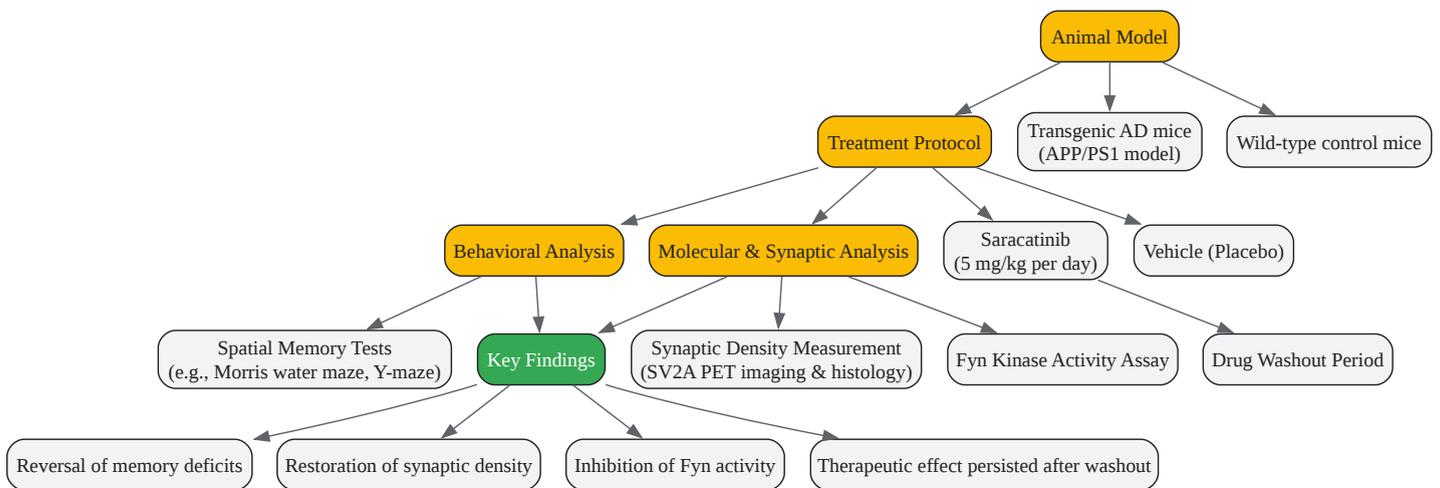


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**Saracatinib** inhibits Fyn kinase activation within the Aβ-induced toxicity pathway.

## Key Experimental Evidence & Protocols

The following dot language script defines the primary experimental workflow and key findings from the foundational study by Kaufman et al., 2015, which provided critical evidence for **saracatinib**'s potential in Alzheimer's disease [4].



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*Experimental workflow from Kaufman et al., 2015, demonstrating **saracatinib**'s efficacy in an AD mouse model.*

## Clinical Development Status

Despite promising preclinical results, **saracatinib**'s clinical development for Alzheimer's disease has been discontinued [4]. The following table summarizes the key clinical trials.

Trial Phase	Key Objectives & Design	Primary Outcomes
<b>Phase 1b</b> (NCT01864655)	Safety, tolerability, and brain penetration in 24 patients with mild-to-moderate Alzheimer's disease. One-month course of 50-125 mg saracatinib daily [4].	Drug was safe and well-tolerated. Successfully crossed the blood-brain barrier, achieving CSF concentrations predicted to be therapeutic [5] [4].
<b>Phase 2a</b> (NCT02167256)	Efficacy, safety, and tolerability in 159 patients with mild Alzheimer's disease. 52-week treatment with 100/125 mg saracatinib vs. placebo [5] [4].	<b>Did not meet primary endpoints.</b> No significant difference vs. placebo in cerebral glucose metabolism or cognitive/functional measures. A trend toward reduced hippocampal atrophy was observed [5] [4].

## Future Research Directions

While **saracatinib** itself did not demonstrate clinical efficacy for Alzheimer's, research into **Fyn kinase as a therapeutic target continues**. Other approaches are being explored, including the development of more specific inhibitors that directly block the **interaction between tau and Fyn**, a step critical for localizing Fyn to the synapse and mediating its toxic effects [6].

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## References

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